
(3-Cyanofuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Cyanofuran-2-yl)boronic acid” is a chemical compound with the CAS Number: 1314881-06-5 . It is used for pharmaceutical testing .
Synthesis Analysis
Boronic acids and their derivatives are synthesized using various strategies. One common method involves the addition of organometallic reagents to boranes . Another strategy involves the reaction of triarylboranes with a ligand . The synthesis of borinic acids, a subclass of organoborane compounds, has seen recent advances .Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H4BNO3/c7-3-4-1-2-10-5 (4)6 (8)9/h1-2,8-9H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their utility in various chemical reactions. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Boronic acids can accelerate normally sluggish Schiff base condensations of α-effect nucleophiles by five orders of magnitude .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 136.9 . It is a powder that should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Catalysis and Organic Reactions
Boronic acids, including variants like (3-Cyanofuran-2-yl)boronic acid, play a significant role in catalysis and organic reactions. Hashimoto, Gálvez, and Maruoka (2015, 2016) highlight the use of boronic acids in enantioselective Aza-Michael additions, an important reaction in organic chemistry. This catalysis leads to densely functionalized cyclohexanes, showcasing the versatility of boronic acids in chemical synthesis (Hashimoto, Gálvez, & Maruoka, 2015) (Hashimoto, Gálvez, & Maruoka, 2016).
Sensing Applications
Lacina, Skládal, and James (2014) discuss the application of boronic acids in sensing, highlighting their interaction with diols and Lewis bases like fluoride or cyanide anions. These interactions are critical for various homogeneous assays and heterogeneous detection applications, including biological labeling and the development of therapeutics (Lacina, Skládal, & James, 2014).
Biomedical Applications
Cambre and Sumerlin (2011) explore the use of boronic acid-containing polymers in biomedical applications. These include treatments for conditions like HIV, obesity, diabetes, and cancer. The unique reactivity and solubility of these polymers demonstrate their potential in various biomedical contexts (Cambre & Sumerlin, 2011).
Pharmaceutical Development
Yang, Gao, and Wang (2003) review the use of boronic acid compounds in pharmaceutical development. Due to their unique structural features, they have been developed as potent enzyme inhibitors and for cancer therapy, among other applications (Yang, Gao, & Wang, 2003).
Photoinduced Borylation
Mfuh, Schneider, Cruces, and Larionov (2017) describe a metal- and additive-free method for the borylation of haloarenes, including the synthesis of boronic acids like this compound. This method is significant for its simplicity and avoidance of toxic metal catalysts, beneficial for synthetic organic chemistry and material science applications (Mfuh et al., 2017).
Mechanism of Action
Target of Action
The primary target of (3-Cyanofuran-2-yl)boronic acid is hydrogen peroxide (H2O2) present in cancer cells . The compound is characterized by the presence of an aryl boronic acid moiety that can detect H2O2 .
Mode of Action
This compound interacts with its target through a process known as oxidation . The H2O2-mediated oxidation of boronic acids under physiological conditions affords the active complex for Photodynamic Therapy (PDT) application . This results in the production of reactive oxygen species (ROS) and a quinone methide (QM) as a by-product . The QM can scavenge glutathione (GSH), compromising one of the most powerful cellular defenses against the ROS produced by PDT treatments .
Biochemical Pathways
The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a crucial process in organic synthesis . The compound’s interaction with this pathway is primarily through transmetalation, a process where organoboron compounds are transferred from boron to palladium .
Pharmacokinetics
It’s known that boronic acids are only marginally stable in water, which could influence their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in Photodynamic Therapy (PDT) . The compound’s interaction with H2O2 leads to the generation of ROS, which induce oxidative stress and apoptosis in cells, thereby destroying diseased tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s success in the SM cross-coupling reaction is attributed to its stability and the mild and functional group tolerant reaction conditions . Additionally, the compound’s sensitivity to hydrolysis could be affected by the pH of the environment .
Safety and Hazards
Future Directions
Boronic acids, including “(3-Cyanofuran-2-yl)boronic acid”, are increasingly being used in diverse areas of research. They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids lies in these areas and more, as researchers continue to explore their potential.
properties
IUPAC Name |
(3-cyanofuran-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BNO3/c7-3-4-1-2-10-5(4)6(8)9/h1-2,8-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGELIKBZOORDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CO1)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2474115.png)
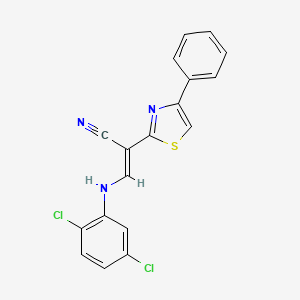
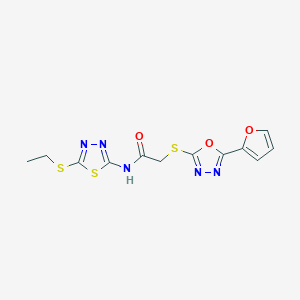
![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2474121.png)
![2-Amino-6,7-dihydro-6,6-dimethylthiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B2474122.png)

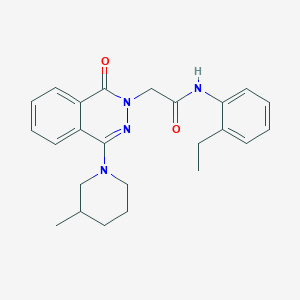
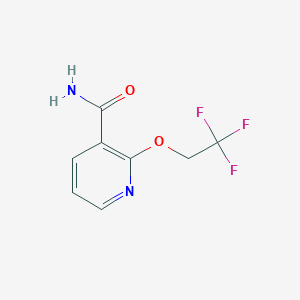

![N-(1-cyanobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2474127.png)
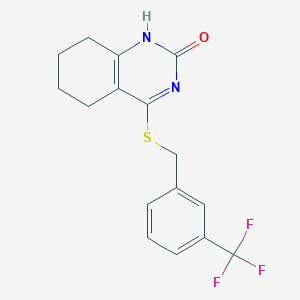
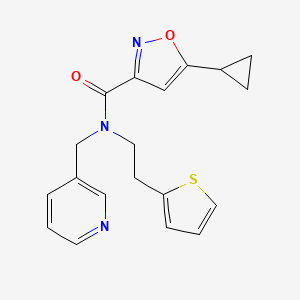
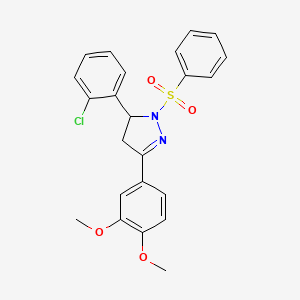
![(4-((4-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2474137.png)